molecular formula C11H15NO2 B8806192 2-methoxy-N-(2-phenylethyl)acetamide CAS No. 133611-77-5

2-methoxy-N-(2-phenylethyl)acetamide

Cat. No. B8806192
CAS RN: 133611-77-5
M. Wt: 193.24 g/mol
InChI Key: GMCUTBZAYPXCOC-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133611-77-5

Product Name

2-methoxy-N-(2-phenylethyl)acetamide

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-14-9-11(13)12-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

GMCUTBZAYPXCOC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenethylamine(11.6 ml, 92.1 mmol) was added dropwise to a solution of dicyclohexylcarbodiimide(19 g, 92.1 mmol), methoxyacetic acid(8.3 g, 92.1 mmol) in dichloromethane(50 ml) at room temperature. After addition was completed, the reaction mixture was stirred for 1 hour at room temperature and the resulting solid was filtered. The filtrate was washed with aqueous hydrochloric acid solution, and the organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure to afford 8.15 g of the titled compound.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methoxyacetyl chloride (19.57 g, 0.18 mol) was added over 10 minutes to a stirred, ice-cooled solution of 2-phenylethylamine (21.85 g, 0.18 mol) and N-ethyldiisopropylamine (23.26 g, 0.18 mol) in dichloromethane (200 ml). After 2 hours at room temperature, the solvent was removed under reduced pressure and the residue partitioned between ether and water. The organic phase was washed successively with 1M aqueous citric acid solution, water, saturated aqueous sodium bicarbonate solution and water, dried (MgSO4) and evaporated under reduced pressure to provide the required product (29.65 g) as an oil, Rf 0.32 (SS 2), which was used without further purification in the next step.
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step Two
Quantity
23.26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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